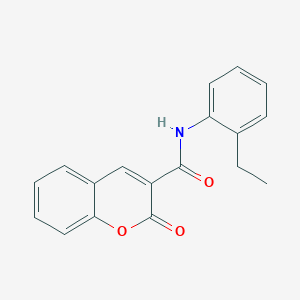

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromene derivatives, including N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, typically involves strategies such as cyclization reactions and the formation of the carboxamide linkage. An eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide highlights the use of polystyrene-supported p-toluenesulfonic acid as a catalyst, showcasing an efficient, one-pot synthesis method that could be adapted for similar compounds (Jadhav et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by planarity and the presence of specific conformations around the amide linkage. Studies on similar compounds, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, have shown that these molecules exhibit anti conformations regarding the C—N rotamer of the amide, with cis geometries relative to the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives participate in a range of chemical reactions, contributing to their versatility in synthetic chemistry. The synthesis of 2-oxo-2H-chromene-3-carboxamide derivatives often involves reactions with cyanothioacetamide under specific conditions, leading to products with diverse functional groups and potential biological activities (Kornev et al., 2019).

Physical Properties Analysis

The crystal structures of chromene derivatives provide insight into their physical properties, including molecular geometry, hydrogen bonding patterns, and crystal packing. For example, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that the molecules are essentially planar and exhibit specific conformations conducive to stable crystal formation (Gomes et al., 2015).

Scientific Research Applications

Crystal Structure Analysis

Research on compounds similar to N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, highlights their planar molecular structures and anti conformations, which have implications for material science and molecular design. These studies provide foundational knowledge for understanding the physical and chemical properties of such compounds (Gomes et al., 2015).

Chemosensor Development

Derivatives of N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide have been utilized in the development of highly sensitive and selective chemosensors, notably for detecting ions like Cu2+ and H2PO4−. This application is significant for environmental monitoring and analytical chemistry, showcasing the compound's versatility in sensor technology (Meng et al., 2018).

Synthesis and Biological Evaluation

Innovative derivatives of N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and evaluated for biological properties, including antimicrobial activities. Such research paves the way for new therapeutic agents, highlighting the compound's potential in drug discovery and pharmacology (Ramaganesh et al., 2010).

Antioxidant and Antibacterial Agents

Research on the synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives through one-pot reactions has led to the discovery of compounds with significant antioxidant and antibacterial properties. This work demonstrates the chemical versatility of the chromene backbone and its potential contributions to developing new antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

Fluorescent Chemosensors

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide and its derivatives have been explored as fluorescent chemosensors for selective detection of metal ions, such as Cu(II), demonstrating their utility in analytical and environmental chemistry for detecting and quantifying metal ions in various samples (Bekhradnia et al., 2016).

properties

IUPAC Name |

N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-12-7-3-5-9-15(12)19-17(20)14-11-13-8-4-6-10-16(13)22-18(14)21/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWKJHIYPCZEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)